molecular formula C15H17N3O2S B5656685 N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea

N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B5656685
M. Wt: 303.4 g/mol
InChI Key: BTIJGQCIDADJDT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea belongs to a class of compounds known for their versatile chemical and biological properties. Thioureas are sulfur analogs of ureas and exhibit a range of activities, making them of interest in various scientific fields.

Synthesis Analysis

Synthesis of thiourea derivatives often involves the reaction of amine groups with isothiocyanates. The procedure can vary based on the substituents attached to the thiourea moiety, affecting the yield and purity of the final product. For example, synthesis methods have been developed for related compounds through interactions with different thiourea derivatives in suitable solvents, indicating a general approach that could be applicable to the compound (Mushtaque et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for understanding their chemical behavior and potential applications. Crystallography studies provide insights into the arrangement of atoms within the compound and the spatial orientation of its functional groups. For instance, X-ray diffraction has been used to determine the crystal structure of similar thiourea compounds, revealing their conformation and intermolecular interactions (Saeed et al., 2005).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-19-12-5-6-13(14(8-12)20-2)18-15(21)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIJGQCIDADJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

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